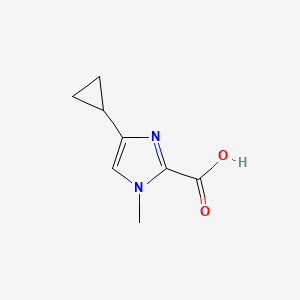

4-Cyclopropyl-1-methyl-1h-imidazole-2-carboxylic acid

Description

Properties

Molecular Formula |

C8H10N2O2 |

|---|---|

Molecular Weight |

166.18 g/mol |

IUPAC Name |

4-cyclopropyl-1-methylimidazole-2-carboxylic acid |

InChI |

InChI=1S/C8H10N2O2/c1-10-4-6(5-2-3-5)9-7(10)8(11)12/h4-5H,2-3H2,1H3,(H,11,12) |

InChI Key |

IUCJPBDNFIOFNQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(N=C1C(=O)O)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Carboxylation of 4-Substituted Imidazoles

A robust method to prepare 4,5-disubstituted imidazole-2-carboxylic acids, including 4-cyclopropyl derivatives, involves the direct carboxylation of the corresponding 4,5-disubstituted imidazoles by reaction with carbon dioxide under elevated pressure and temperature in the presence of a base.

| Parameter | Typical Range/Value |

|---|---|

| Temperature | 150–300 °C (preferably 180–280 °C) |

| Pressure | 10–300 bar (preferably 40–180 bar) |

| Base | Alkali metal carbonate/bicarbonate/hydroxide (e.g., potassium carbonate) |

| Reaction Time | 10 hours typical |

- React 4,5-dichloroimidazole with potassium carbonate and carbon dioxide at 200 °C under autogenous pressure for 10 hours.

- After reaction completion, acidify the mixture to pH 3–4 with hydrochloric acid under cooling.

- Isolate the precipitated imidazole-2-carboxylic acid by filtration and recrystallize from water.

This method yields the imidazole-2-carboxylic acid in good yield (~75%) and can be adapted for 4-cyclopropyl-substituted imidazoles by using the corresponding 4-cyclopropylimidazole as the starting material.

Synthesis via Cyano-Substituted Intermediates

An alternative route involves the synthesis of 2-cyano-4-cyclopropyl-1-methyl-1H-imidazole as a key intermediate, which can then be converted to the carboxylic acid via hydrolysis.

Key Features of the Intermediate:

| Property | Data |

|---|---|

| Molecular Formula | C8H9N3 |

| Molecular Weight | 147.18 g/mol |

| CAS Number | 1403766-85-7 |

| Structure | Imidazole ring with cyano at 2-position, cyclopropyl at 4-position, methyl at 1-position |

- Formation of the imidazole ring with substitution at 1-, 2-, and 4-positions.

- Introduction of the cyano group at the 2-position.

- Cyclopropyl group introduced at the 4-position, typically via alkylation or cyclopropanation methods.

- The cyano group is hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid at the 2-position.

- This step involves nucleophilic attack on the cyano group, converting it to the amide and then to the acid.

This method allows for selective functionalization and can be optimized for yield and purity by controlling reaction conditions.

Multi-Step Synthetic Routes from Imidazole Precursors

Another approach involves starting from 1-methyl-1H-imidazole derivatives and introducing the carboxylic acid group at the 2-position via multi-step transformations.

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Synthesis of 1-methyl-1H-imidazole-4,5-dicarbonitrile | Multi-step reaction, nitrile groups introduced |

| 2 | Hydrolysis of nitrile groups to carboxylic acids | Sodium hydroxide, heating, followed by acidification |

| 3 | Selective substitution at 4-position with cyclopropyl | Alkylation or cyclopropanation reactions |

For example, 1-methyl-1H-imidazole-4-carboxylic acid can be synthesized from 1-methyl-1H-imidazole-4,5-dicarbonitrile by hydrolysis with sodium hydroxide under heating, followed by acetic anhydride treatment for further functionalization.

Example Synthesis from Literature

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | 4,5-Disubstituted imidazole + CO2 + K2CO3, 200 °C, 10 h, 1000 mL CO2 | 75 | Carboxylation under pressure |

| 2 | Hydrolysis of 2-cyano intermediate with NaOH aqueous solution | - | Converts nitrile to carboxylic acid |

| 3 | Acidification with HCl to precipitate acid | - | Isolation of product |

Analytical and Purification Techniques

- The reaction mixtures are typically acidified to precipitate the carboxylic acid.

- Recrystallization from water or suitable solvents is used to purify the product.

- Characterization is done by melting point, NMR spectroscopy, and mass spectrometry.

- High-performance liquid chromatography (HPLC) may be used for purity assessment.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Carboxylation under CO2 pressure | 4-Cyclopropyl-1-methylimidazole | CO2, K2CO3, 150–300 °C, 10–300 bar pressure | Direct carboxylation, good yield | Requires high pressure equipment |

| Hydrolysis of cyano intermediate | 2-Cyano-4-cyclopropyl-1-methylimidazole | NaOH aqueous solution, acidification | Selective conversion, versatile | Multi-step, intermediate handling |

| Multi-step synthesis from dicarbonitrile | 1-Methyl-1H-imidazole-4,5-dicarbonitrile | NaOH, heating, acetic anhydride | Established protocols | Longer synthetic sequence |

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropyl-1-methyl-1h-imidazole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Properties

- Molecular Formula:

- Molecular Weight: 166.18 g/mol

- IUPAC Name: 4-cyclopropyl-1-methylimidazole-2-carboxylic acid

Chemical Reactions

4-Cyclopropyl-1-methyl-1h-imidazole-2-carboxylic acid can undergo different chemical reactions:

- Oxidation: Introduces oxygen-containing functional groups using reagents like potassium permanganate () and chromium trioxide ().

- Reduction: Removes oxygen-containing functional groups or reduces double bonds using reagents like lithium aluminum hydride () and sodium borohydride ().

- Substitution: Replaces one functional group with another, using reagents like halogens (, ) and nucleophiles (, ).

The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-Cyclopropyl-1-methyl-1h-imidazole-2-carboxylic acid is used in scientific research as an intermediate in synthesizing more complex molecules, studying enzyme interactions and metabolic pathways in biology, and as a catalyst or additive in various industrial processes.

This compound has potential biological activities, particularly in antimicrobial and antifungal applications. The presence of the cyclopropyl group enhances lipophilicity, improving membrane permeability and facilitating better interaction with biological targets. Variations in substituents on the imidazole ring can lead to changes in potency and selectivity against different pathogens. N-alkylimidazole-2-carboxylic acid derivatives exhibit concentration-dependent antibacterial activity against Gram-positive bacteria . The activity is also highly dependent on the length of the alkyl chain .

The mechanism of action of 4-Cyclopropyl-1-methyl-1h-imidazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, influencing their activity, which can lead to biological effects such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Preparation of Imidazole-2-carboxylic acids

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-1-methyl-1h-imidazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, influencing their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Utility : The cyclopropyl group in the target compound may enhance rigidity in coordination complexes, making it a candidate for catalysis or metal-organic frameworks.

- Pharmacological Potential: While Telmisartan analogues are used as angiotensin II receptor blockers, the target compound’s smaller size and unique substituents could position it as a fragment for drug discovery, particularly in targeting enzymes with compact active sites.

Notes

- Further exploration of substituent effects (e.g., replacing cyclopropyl with other aliphatic groups) could optimize the compound for specific applications.

Biological Activity

4-Cyclopropyl-1-methyl-1H-imidazole-2-carboxylic acid is a heterocyclic compound recognized for its unique structural features, including a cyclopropyl group and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antifungal domains. Understanding its biological activity is crucial for exploring its therapeutic applications.

The molecular formula of 4-Cyclopropyl-1-methyl-1H-imidazole-2-carboxylic acid is CHNO, with a molecular weight of approximately 166.18 g/mol. The imidazole ring structure contributes significantly to its reactivity and interaction with biological targets.

Biological Activity

Research indicates that 4-Cyclopropyl-1-methyl-1H-imidazole-2-carboxylic acid exhibits notable biological activities, including:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties, particularly against various bacterial strains. For instance, it has been evaluated for its effectiveness against Helicobacter pylori, a bacterium linked to gastric ulcers. In disk diffusion assays, compounds similar to 4-Cyclopropyl-1-methyl-1H-imidazole-2-carboxylic acid demonstrated significant inhibition zones against both metronidazole-sensitive and resistant strains of H. pylori .

| Compound Name | Inhibition Zone (mm) | Concentration (μg/disc) |

|---|---|---|

| 4-Cyclopropyl-1-methyl-1H-imidazole-2-carboxylic acid | 30 | 10 |

| Control (Metronidazole) | 35 | 10 |

Antifungal Activity

The compound also shows promise in antifungal applications. Preliminary studies suggest that it can inhibit the growth of fungi, which could be beneficial in treating fungal infections. The mechanism typically involves interaction with specific enzymes or receptors in the fungal cells, modulating their activity and leading to cell death .

The biological activity of 4-Cyclopropyl-1-methyl-1H-imidazole-2-carboxylic acid is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism, leading to reduced growth and survival of pathogens.

- Receptor Modulation : It can bind to specific receptors, affecting signaling pathways that are crucial for microbial proliferation .

Case Studies

Several studies have explored the efficacy of 4-Cyclopropyl-1-methyl-1H-imidazole-2-carboxylic acid:

- Study on Antimicrobial Efficacy :

- In Vivo Studies :

Structure–Activity Relationship (SAR)

The structural features of 4-Cyclopropyl-1-methyl-1H-imidazole-2-carboxylic acid play a vital role in its biological activity. The presence of the cyclopropyl group enhances lipophilicity, improving membrane permeability and facilitating better interaction with biological targets. Variations in substituents on the imidazole ring can lead to changes in potency and selectivity against different pathogens .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Cyclopropyl-1-methyl-1H-imidazole-2-carboxylic acid, and what methodological considerations are critical?

- Answer: A common approach involves condensation reactions using acetic acid (AcOH) and sodium acetate under reflux conditions (3–5 hours) to form the imidazole core. Functionalization of the cyclopropyl group may require halogenation or cyclopropanation steps, as seen in analogous imidazole derivatives . For example, chlorination reactions with reagents like SOCl₂ can introduce reactive intermediates for further substitution . Key considerations include maintaining anhydrous conditions, optimizing stoichiometry, and monitoring reaction progress via TLC or HPLC.

Q. Which analytical techniques are most effective for structural characterization of this compound?

- Answer:

- HPLC : For purity assessment and separation of intermediates, using methods validated for imidazole derivatives (e.g., C18 columns, UV detection at 254 nm) .

- FTIR : To confirm functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹, imidazole ring vibrations) .

- X-ray crystallography : For resolving crystal structures and verifying substituent geometry, as demonstrated in studies of related imidazole-carboxylic acids .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, which can cause inflammation or severe damage .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols, which may irritate the respiratory tract .

- Waste disposal : Segregate chemical waste and collaborate with certified hazardous waste handlers to ensure compliance with environmental regulations .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of 4-Cyclopropyl-1-methyl-1H-imidazole-2-carboxylic acid, particularly in enantioselective reactions?

- Answer:

- Catalyst screening : Chiral auxiliaries or transition-metal catalysts (e.g., palladium for cross-couplings) may enhance enantioselectivity.

- Reaction conditions : Adjust temperature, solvent polarity (e.g., DMF vs. THF), and pH to stabilize intermediates. For example, sodium acetate in AcOH improves protonation of the imidazole nitrogen .

- Byproduct analysis : Use LC-MS or NMR to identify side products (e.g., dimerization) and refine stoichiometry.

Q. What computational strategies are applicable for studying the compound’s interactions with biological targets?

- Answer:

- Molecular docking : Utilize crystal structure data (e.g., CCDC 1038591 for analogous imidazole-carboxylic acids) to model binding poses in enzyme active sites .

- DFT calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to assess reactivity or tautomeric preferences of the imidazole ring.

- MD simulations : Study solvation effects and conformational stability under physiological conditions.

Q. How can contradictory data in biological activity studies be resolved?

- Answer:

- Dose-response validation : Replicate assays across multiple cell lines or in vivo models to confirm activity thresholds.

- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may influence results.

- Target specificity : Employ knockout models or siRNA to verify whether observed effects are mediated by the intended target (e.g., angiotensin receptors, as seen in related imidazole derivatives) .

Methodological Notes

- Synthesis Troubleshooting : If low yields occur, consider replacing cyclopropane precursors with more stable derivatives (e.g., ethyl esters) to reduce steric hindrance .

- Data Reproducibility : Document reaction parameters (e.g., heating rate, stirring speed) meticulously, as minor variations can significantly impact imidazole ring formation.

- Ethical Compliance : Adhere to institutional guidelines for biological testing, particularly when exploring therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.